6-Methylimidazo[1,2-A]pyrimidine
Overview
Description
6-Methylimidazo[1,2-A]pyrimidine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-A]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a methyl group attached to the sixth position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-A]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition and cross-coupling reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methylimidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
Imidazo[1,2-A]thiazole: Features a thiazole ring in place of the pyrimidine ring.
Uniqueness: 6-Methylimidazo[1,2-A]pyrimidine is unique due to its specific ring structure and the presence of the methyl group at the sixth position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYVAVKBAIDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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